N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea is a synthetic organic compound. Its core structure comprises a urea group linked to a substituted propyl chain and a chlorophenyl group. The propyl chain carries a 5-methyl-3-(trifluoromethyl)-1H-pyrazole substituent. This compound has been investigated as a potential cannabinoid-1 receptor (CB1) inverse agonist. []
The synthesis of N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea is described in the literature. [] While specific details are not provided here, the synthetic route likely involves a multi-step procedure. This might include the formation of the pyrazole ring, the introduction of the substituted propyl chain, and the final urea formation.
The molecular structure of N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea has been investigated through computational studies, including X-ray crystallography and NMR spectroscopy. [] These techniques provide insights into the spatial arrangement of atoms and bonds within the molecule. Notably, the molecule displays some degree of rigidity along the C11-N13-C14-C16-C17 backbone, while exhibiting flexibility around the C8-C11 and C8-O7 bonds. []
N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea acts as an inverse agonist at the cannabinoid CB1 receptor. [] This means it binds to the receptor and produces an effect opposite to that of a typical agonist. The compound exhibits a higher affinity for the inactive state of the CB1 receptor, promoting this state and reducing constitutive activity. []
Specifically, research suggests that the compound stabilizes transmembrane helix 6 of the CB1 receptor in its inactive conformation through aromatic stacking interactions with amino acid residues F3.36/W6.48. [] It also interacts with other key residues, including S7.39, forming a crucial hydrogen bond. [] This interaction pattern contributes to the compound's inverse agonism and differentiates its binding mode from that of other cannabinoid ligands.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4